N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine
CAS No.: 56400-68-1
Cat. No.: VC19580233
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine - 56400-68-1](/images/structure/VC19580233.png)
Specification
CAS No. | 56400-68-1 |
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Molecular Formula | C9H18N2O |
Molecular Weight | 170.25 g/mol |
IUPAC Name | N-[2-(aziridin-1-yl)ethyl]oxan-2-amine |
Standard InChI | InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2 |
Standard InChI Key | XCZQZZIWCYUVQK-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)NCCN2CC2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Aziridine ring: A three-membered heterocycle with two carbon atoms and one nitrogen atom, known for its high ring strain and reactivity .
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Ethylenediamine linker: A two-carbon chain bearing primary and secondary amines, facilitating conjugation between the aziridine and oxane groups.
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Oxane (tetrahydropyran) moiety: A six-membered oxygen-containing ring, contributing to the molecule’s stereoelectronic profile and potential pharmacokinetic properties.
The IUPAC name N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine systematically describes the connectivity: the oxan-2-amine group is bonded to the ethyl chain’s terminal nitrogen, which itself is linked to the aziridine ring’s nitrogen atom.
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be inferred from structural analogs:
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes emerge for constructing N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine:
Route 1: Aziridine Ring Formation Post-Conjugation
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Oxane-ethylenediamine precursor synthesis: React oxan-2-amine with 1,2-dibromoethane to form N-(2-bromoethyl)oxan-2-amine.
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Aziridine cyclization: Treat with ammonia under high pressure to induce ring closure .
Route 2: Modular Assembly via Amine Coupling
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Aziridine-ethylamine preparation: Synthesize 2-(aziridin-1-yl)ethanamine using methods described for CAS 4025-37-0 .
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Oxane conjugation: Couple with activated oxane-2-carboxylic acid derivatives (e.g., NHS esters).
Key Synthetic Challenges
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Aziridine stability: The strained ring is prone to nucleophilic ring-opening, necessitating inert atmospheres and low temperatures during synthesis .
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Stereochemical control: The oxane ring’s chair conformation may induce stereoselectivity during coupling reactions, requiring chiral auxiliaries or catalysts.
Parameter | Value (Analog ) | Extrapolation for Target Compound |
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LD₅₀ (Mouse, oral) | 320 mg/kg | ~250–300 mg/kg (estimated) |
hERG Inhibition | IC₅₀ = 18 μM | Likely similar due to aziridine |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR peaks (CDCl₃, 400 MHz):
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Aziridine protons: δ 1.8–2.1 ppm (m, 4H, ring CH₂)
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Oxane protons: δ 3.4–3.7 ppm (m, 2H, OCH₂), δ 1.5–1.8 ppm (m, 6H, ring CH₂)
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Ethylenediamine linker: δ 2.6–2.9 ppm (t, 2H, NCH₂), δ 2.4–2.6 ppm (q, 2H, CH₂N)
Mass Spectrometry
Expected ESI-MS fragments:
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Molecular ion: m/z 185.2 [M+H]⁺
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Key fragments: m/z 86.1 (aziridine-ethylamine), m/z 101.1 (oxane-amine)
Industrial and Materials Science Applications
Polymer Crosslinking
The aziridine group’s ability to undergo ring-opening polymerization makes this compound a candidate for:
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Epoxy resin hardeners
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Self-healing polymer matrices (stress-induced ring opening)
Surface Functionalization
Primary amines enable covalent bonding to carboxylated surfaces (e.g., QCM-D sensors), with oxane providing steric stabilization against non-specific adsorption.
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